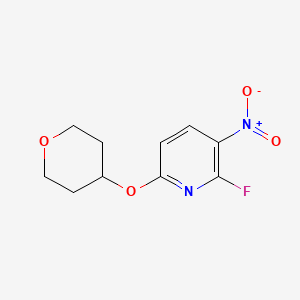

2-Fluoro-3-nitro-6-(oxan-4-yloxy)pyridine

Description

2-Fluoro-3-nitro-6-(oxan-4-yloxy)pyridine (CAS: 1881288-11-4) is a fluorinated pyridine derivative characterized by three key substituents:

- Fluoro group at position 2,

- Nitro group at position 3,

- Oxan-4-yloxy (tetrahydropyranyloxy) group at position 5.

Its molecular formula is C₁₀H₁₀FN₂O₄, with a molecular weight of 253.20 g/mol and a purity of 95% (MFCD29043525). It is commercially available in 1 g, 5 g, and 25 g quantities, priced at $400, $1,600, and $4,800, respectively .

Properties

IUPAC Name |

2-fluoro-3-nitro-6-(oxan-4-yloxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O4/c11-10-8(13(14)15)1-2-9(12-10)17-7-3-5-16-6-4-7/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRQRCRKGPLDCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC(=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-nitro-6-(oxan-4-yloxy)pyridine typically involves the fluorination of a pyridine derivative followed by nitration and etherification reactions. One common method involves the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as tetrabutylammonium fluoride (Bu₄NF) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-nitropyridine . This intermediate can then undergo etherification with oxan-4-ol under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-nitro-6-(oxan-4-yloxy)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation: The compound can undergo oxidation reactions, particularly at the oxan-4-yloxy group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives.

Reduction: 2-Fluoro-3-amino-6-(oxan-4-yloxy)pyridine.

Oxidation: Oxidized derivatives of the oxan-4-yloxy group.

Scientific Research Applications

2-Fluoro-3-nitro-6-(oxan-4-yloxy)pyridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated pyridine derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-nitro-6-(oxan-4-yloxy)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the nitro group may contribute to its reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural Analogues

Table 1: Structural and Commercial Comparison

Key Differences and Implications

Substituent Effects

- Electron-Withdrawing Groups (EWGs): The 3-nitro group in the target compound enhances electrophilicity, facilitating nucleophilic aromatic substitution (NAS) reactions. In contrast, 5-Fluoronicotinonitrile (3-cyano group) offers a different reactivity profile, favoring cyanation or cross-coupling reactions . 6-Bromo-2,3-dichloropyridine () contains halogens at positions 2, 3, and 6, enabling sequential functionalization via Suzuki-Miyaura couplings .

- Steric and Solubility Considerations: The oxan-4-yloxy group at position 6 in the target compound improves solubility in organic solvents compared to non-polar substituents like tert-butyl groups in tert-Butyl 3-hydroxy-5-methoxyisonicotinate () .

Commercial Availability

- All listed compounds share similar pricing ($400/1 g), suggesting comparable synthesis complexity or market demand. However, this compound has a higher molecular weight (253.20 g/mol) than simpler derivatives like 5-Fluoronicotinonitrile (122.10 g/mol), impacting molar cost efficiency .

Biological Activity

2-Fluoro-3-nitro-6-(oxan-4-yloxy)pyridine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring substituted with a fluorine atom, a nitro group, and an oxan-4-yloxy moiety. This unique arrangement contributes to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially altering metabolic pathways and influencing cellular responses.

- Protein-Ligand Interactions : Its structural features allow it to engage in π-π stacking interactions with aromatic residues in proteins, modulating their activity.

- Redox Reactions : The nitro group can participate in redox reactions, impacting oxidative stress levels within cells.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition at low concentrations.

Anticancer Properties

In vitro studies have shown that this compound possesses anticancer activity against several cancer cell lines. Notably, it exhibited an IC50 value of 2.3 µg/mL against MCF-7 breast cancer cells, indicating potent cytotoxic effects compared to standard chemotherapeutic agents .

Case Studies

- Case Study on Anticancer Activity : In a study published in Molecular Pharmacology, researchers evaluated the effects of this compound on HCT116 colon cancer cells. The compound induced apoptosis and cell cycle arrest at G1 phase, leading to reduced cell proliferation .

- Antimicrobial Efficacy : A recent investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 15 µg/mL for both strains, suggesting its potential as an antimicrobial agent.

Applications in Research

The diverse biological activities of this compound make it a valuable compound for various research applications:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Development of new pharmaceuticals targeting specific diseases |

| Enzyme Inhibition Studies | Investigating enzyme kinetics and inhibition mechanisms |

| Antimicrobial Research | Exploring new treatments for bacterial infections |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.